
4-Hydroxy-6-(2-oxo-4-phenylbut-3-en-1-yl)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-(2-oxo-4-phenylbut-3-en-1-yl)-2H-pyran-2-one is a complex organic compound with a unique structure that includes a pyranone ring and a phenyl-substituted butenone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(2-oxo-4-phenylbut-3-en-1-yl)-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones under acidic or basic conditions to form the pyranone ring. The phenylbutenone side chain can be introduced through aldol condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-(2-oxo-4-phenylbut-3-en-1-yl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-Hydroxy-6-(2-oxo-4-phenylbut-3-en-1-yl)-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(2-oxo-4-phenylbut-3-en-1-yl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-(2-oxo-4-phenylbut-3-en-1-yl)-2H-pyran-2-one: shares structural similarities with other pyranone derivatives and phenylbutenone compounds.
2H-pyran-2-one derivatives: These compounds often exhibit similar chemical reactivity and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
539827-21-9 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
4-hydroxy-6-(2-oxo-4-phenylbut-3-enyl)pyran-2-one |
InChI |
InChI=1S/C15H12O4/c16-12(7-6-11-4-2-1-3-5-11)8-14-9-13(17)10-15(18)19-14/h1-7,9-10,17H,8H2 |
InChI Key |
LLVTWOUSIFFNHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)CC2=CC(=CC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-](/img/structure/B14211718.png)
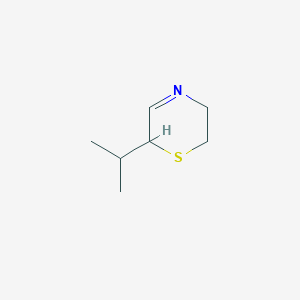
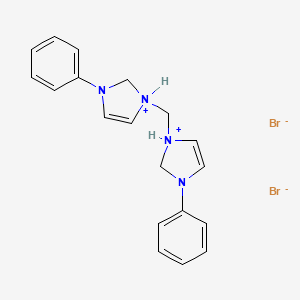
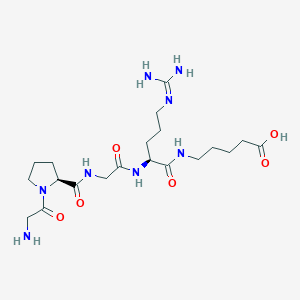
![(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14211747.png)
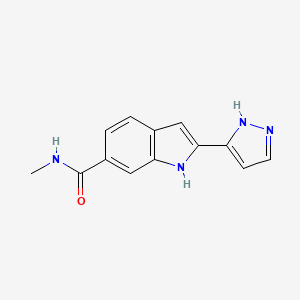
![2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide](/img/structure/B14211764.png)
![6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline](/img/structure/B14211766.png)
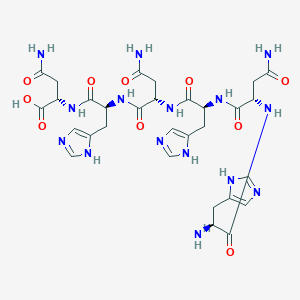
![1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14211777.png)
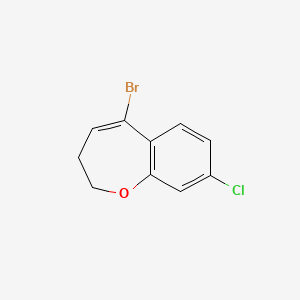
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-](/img/structure/B14211787.png)
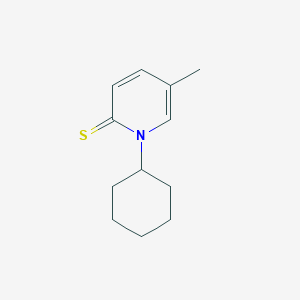
![1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole](/img/structure/B14211799.png)
